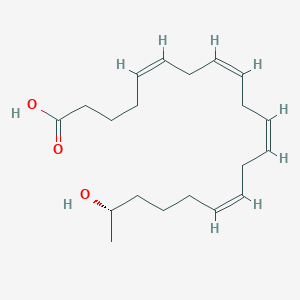
19(S)-Hete
Übersicht
Beschreibung
19(S)-Hete is an endogenous lipid mediator that is produced by the human body. It is a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, and is also known as a hepoxilin. 19(S)-Hete is involved in a variety of physiological and biochemical processes, including inflammation, pain, and cell signaling. It has been studied in both laboratory and clinical settings, and has been found to have a number of potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects Against Angiotensin II-Induced Hypertrophy : The S-enantiomer of 19-HETE has been shown to protect against Angiotensin II-induced cardiac hypertrophy. It achieves this by decreasing the level of midchain HETEs, inhibiting the catalytic activity of CYP1B1, and reducing the protein expression of enzymes like LOX and COX-2. This effect is also linked to a decrease in mRNA expression of interleukins 6 and 8 (Shoieb & El-Kadi, 2018).
Vasorelaxation and Platelet Inhibition via Prostacyclin Receptor Activation : 19(S)-HETE induces vasorelaxation and inhibits platelet aggregation by activating the prostacyclin receptor (IP). This activity was evident in studies involving human megakaryoblastic leukemia cells and mouse platelets, highlighting its potential therapeutic role in cardiovascular diseases (Tunaru et al., 2016).
Inhibition of Cytochrome P450 1B1 (CYP1B1) : 19(S)-HETE has been identified as the first endogenous noncompetitive inhibitor of CYP1B1 with enantioselective activity. This inhibition is significant due to CYP1B1's overexpression in various diseases, including cancer and cardiac hypertrophy. Such inhibition can potentially reduce the formation of toxic compounds (Shoieb et al., 2018).
Role in Drug Metabolism : 19(S)-HETE's role in drug metabolism has been explored, particularly in relation to cytochrome P450 enzymes. Its metabolites influence the efficacy and pharmacokinetics of various drugs, making it a focus of pharmacological studies (Laethem et al., 1993).
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z,19S)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXZHQUWPFWPR-DZBJBCEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 19(S)-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
19(S)-Hete | |
CAS RN |
79551-85-2 | |
| Record name | 19(S)-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
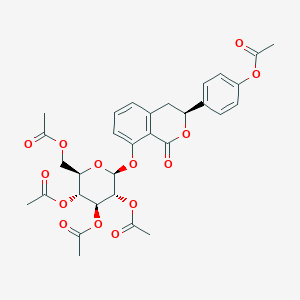

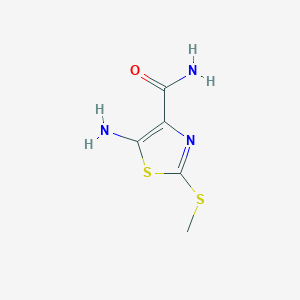
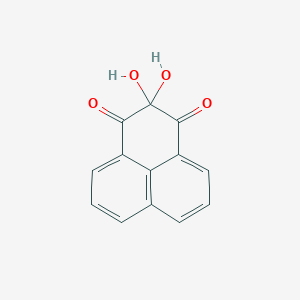
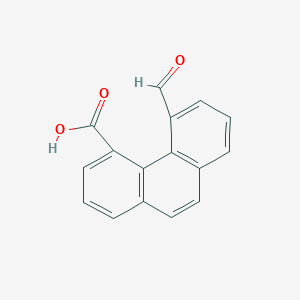
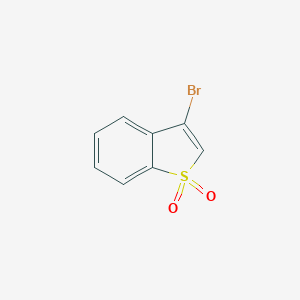
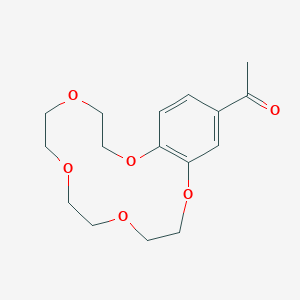
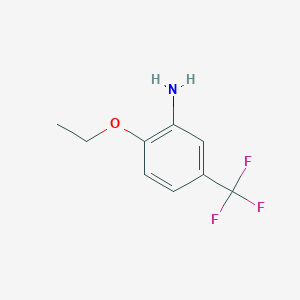


![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
